molecular formula C16H27Cl2N3 B1525673 1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride CAS No. 1220036-00-9

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride

Cat. No.: B1525673
CAS No.: 1220036-00-9
M. Wt: 332.3 g/mol
InChI Key: MTRHYPUEKYHTLK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C16H27Cl2N3 and its molecular weight is 332.3 g/mol. The purity is usually 95%.
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Biological Activity

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H20Cl2N2\text{C}_{14}\text{H}_{20}\text{Cl}_2\text{N}_2

This compound features a piperazine core with a benzyl and pyrrolidinylmethyl substituent, contributing to its unique pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving different cancer cell lines, it has shown cytotoxic effects characterized by:

  • IC50 Values : The IC50 values for various cancer cell lines ranged from 34 µM to over 100 µM, indicating varying degrees of sensitivity among different tumor types .
  • Mechanism of Action : It induces apoptosis through intrinsic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Neuropharmacological Effects

This compound has been studied for its effects on the central nervous system (CNS). It acts as a potential anxiolytic and antidepressant agent, with research suggesting modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed that at a concentration of 100 µg/mL, it exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated a higher mortality rate in bacterial cultures treated with the compound compared to controls.

Bacterial StrainConcentration (µg/mL)Mortality Rate (%)
E. coli10075
S. aureus10082

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested against MDA-MB-231 (breast cancer) and U-87 MG (glioblastoma) cells. The findings showed that the compound significantly reduced cell viability at concentrations above 60 µM.

Cell LineIC50 (µM)
MDA-MB-23138.29
U-87 MG40.59

The biological activity of this compound is attributed to several mechanisms:

  • Cell Membrane Disruption : It disrupts bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through mitochondrial signaling.
  • Neurotransmitter Modulation : It influences serotonin and dopamine levels, contributing to its neuropharmacological effects.

Properties

IUPAC Name

1-benzyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3.2ClH/c1-2-5-15(6-3-1)13-18-9-11-19(12-10-18)14-16-7-4-8-17-16;;/h1-3,5-6,16-17H,4,7-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRHYPUEKYHTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.